Dioxirane

説明

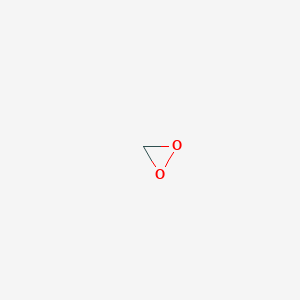

Structure

3D Structure

特性

CAS番号 |

157-26-6 |

|---|---|

分子式 |

CH2O2 |

分子量 |

46.025 g/mol |

IUPAC名 |

dioxirane |

InChI |

InChI=1S/CH2O2/c1-2-3-1/h1H2 |

InChIキー |

ASQQEOXYFGEFKQ-UHFFFAOYSA-N |

SMILES |

C1OO1 |

正規SMILES |

C1OO1 |

他のCAS番号 |

157-26-6 |

同義語 |

dioxirane |

製品の起源 |

United States |

Foundational & Exploratory

Dioxirane: A Comprehensive Technical Guide to Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure and bonding characteristics of dioxirane, the smallest cyclic organic peroxide. While the parent this compound (CH₂O₂) is highly unstable, its derivatives, such as dimethylthis compound (B1199080) (DMDO), are invaluable reagents in modern organic synthesis. Understanding the unique structural features of the this compound ring is critical to comprehending its remarkable reactivity as a potent and selective oxidizing agent.

Molecular Structure and Geometry

The structure of the parent this compound molecule has been determined experimentally through microwave spectroscopy.[1][2] The molecule consists of a three-membered ring containing one carbon and two oxygen atoms. This strained ring structure is a primary contributor to its high reactivity.[3] Computational studies have further elucidated its electronic structure and that of its derivatives.[3][4][5]

Quantitative Structural Data

The geometric parameters of this compound, determined via microwave analysis, reveal key insights into its bonding. The most notable feature is the exceptionally long and weak oxygen-oxygen bond, which is significantly longer than in hydrogen peroxide (~1.47 Å).[1] This bond is the root of the molecule's instability and its power as an oxygen-transfer agent.[1]

| Parameter | Value (this compound, CH₂O₂)[1][6] | Value (Dimethylthis compound, DMDO) |

| O-O Bond Length | 1.516 Å | ~1.51 Å[3] |

| C-O Bond Length | 1.388 Å | N/A |

| C-H Bond Length | 1.090 Å | N/A |

Bonding Characteristics and Electronic Structure

The reactivity of this compound is a direct consequence of its unique electronic structure. The primary characteristics are:

-

Weak Peroxide Bond : The long O-O bond is inherently weak, with a low dissociation energy, making it prone to cleavage.[7] This weakness is attributed to ring strain and lone pair-lone pair repulsion between the adjacent oxygen atoms.

-

Electrophilicity : Dioxiranes are highly electrophilic oxidants.[1] This property arises from the presence of a low-lying antibonding sigma orbital (σ*) associated with the O-O bond.[1][5] This orbital can readily accept electrons from nucleophilic substrates such as alkenes, sulfides, and C-H bonds, initiating the oxygen-transfer reaction.

-

Strained Ring : The three-membered ring imposes significant angle strain, further contributing to the molecule's high ground-state energy and thermodynamic instability. The release of this strain is a driving force for its reactions.[3]

Key Reaction Mechanisms and Pathways

Dioxiranes are versatile oxidizing agents capable of reacting with a wide range of functional groups. The mechanisms are generally characterized by the transfer of a single oxygen atom.

Epoxidation of Alkenes

Dioxiranes are renowned for the epoxidation of alkenes. The reaction proceeds through a concerted mechanism involving a spiro transition state.[8] This mechanism accounts for the observed retention of the alkene's stereochemistry in the final epoxide product.[8]

Caption: Concerted mechanism for alkene epoxidation by this compound.

Oxidation of C-H Bonds

Dioxiranes can oxidize unactivated C-H bonds, a challenging transformation in organic synthesis. The precise mechanism has been a subject of extensive study, with evidence supporting a highly asynchronous concerted transition state that has significant radical character.[5] This is often described as an "oxygen rebound" mechanism occurring within a solvent cage.

Caption: Simplified pathway for the oxidation of C-H bonds.

Experimental Protocols

Due to the extreme instability of the parent this compound, it is typically generated and used in situ at very low temperatures.[1] For practical synthetic applications, more stable derivatives like dimethylthis compound (DMDO) are prepared as solutions in their parent ketone (acetone) and can be stored for periods at low temperatures.

Preparation and Assay of Dimethylthis compound (DMDO)

The most common method for preparing DMDO involves the reaction of acetone (B3395972) with potassium peroxymonosulfate (B1194676) (Oxone). The volatile DMDO is then transferred via a gas stream or gentle vacuum into a cold receiving flask.[9][10]

Materials:

-

Acetone

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃)

-

Potassium Peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)

-

Thioanisole (B89551) (for titration)

-

An internal standard (e.g., dodecane (B42187) for GLC)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: A buffered solution is prepared by combining water, acetone, and sodium bicarbonate in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxone Addition: Oxone is added to the vigorously stirred, chilled mixture. The reaction generates DMDO in the acetone layer.

-

Distillation/Transfer: A slow stream of inert gas (e.g., nitrogen) or a slight vacuum is applied to the reaction flask. The volatile DMDO, along with acetone, is carried over and condensed in a receiving flask cooled to -78 °C (dry ice/acetone bath). This process is performed for 15-30 minutes.

-

Drying and Storage: The collected yellow solution of DMDO in acetone is dried over anhydrous sodium sulfate, filtered, and stored in a freezer (-20 to -25 °C) over more drying agent.

-

Concentration Assay: The concentration of the DMDO solution is determined before use. A common method is to react a known volume of the solution with an excess of a readily oxidized substrate, such as thioanisole (phenyl methyl sulfide). The amount of sulfoxide (B87167) formed is then quantified, typically by Gas-Liquid Chromatography (GLC) against an internal standard, to calculate the molarity of the DMDO solution.[9]

Caption: Experimental workflow for the preparation of DMDO.

Safety Precautions: The preparation of dioxiranes involves peroxides and should be conducted with extreme caution. Always use a safety shield and work in a well-ventilated fume hood. Avoid temperatures above 50 °C, as this can lead to rapid decomposition.[8][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhanced Reactivity in this compound C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced reactivity in this compound C-H oxidations via strain release: a computational and experimental study. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | PPTX [slideshare.net]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

The Ascendance of Dioxiranes: A Technical Guide to a Century of Reactive Chemistry

For Researchers, Scientists, and Drug Development Professionals

The story of dioxiranes is a testament to the power of curiosity-driven research, evolving from a fleeting theoretical intermediate to an indispensable tool in modern synthetic chemistry. These small, strained three-membered ring peroxides have carved a significant niche as powerful yet selective oxidizing agents, enabling transformations that were once considered challenging or impossible. This technical guide delves into the historical development of dioxirane chemistry, providing an in-depth look at their synthesis, reactivity, and application, with a focus on the quantitative and mechanistic aspects crucial for researchers in the field.

A Historical Perspective: From Postulate to Prominence

The concept of a this compound ring emerged long before its definitive discovery. As early as the late 19th century, chemists postulated the existence of such a species as a transient intermediate in various oxidation reactions. However, it wasn't until the latter half of the 20th century that the groundwork for their isolation and characterization was laid.

A pivotal moment in this compound chemistry came in 1985 when Robert W. Murray and his group successfully isolated and characterized dimethylthis compound (B1199080) (DMDO), the this compound derived from acetone (B3395972). This breakthrough was achieved through the reaction of acetone with potassium peroxymonosulfate (B1194676) (Oxone®). The structure of DMDO was unequivocally confirmed by ¹⁷O NMR spectroscopy in 1987, marking a new era in non-metal-based oxidation chemistry.[1]

Following this, the field rapidly expanded, with significant contributions from researchers like Waldemar Adam, who extensively explored the synthetic utility of dioxiranes.[2][3] The development of more reactive and specialized dioxiranes, such as the highly electrophilic methyl(trifluoromethyl)this compound (B1250162) (TFDO), further broadened the scope of their applications.

Synthesis of Key Dioxiranes: DMDO and TFDO

The two most commonly employed dioxiranes in synthetic chemistry are dimethylthis compound (DMDO) and methyl(trifluoromethyl)this compound (TFDO). Their preparation, while conceptually simple, requires careful attention to detail to ensure safety and optimal yields.

Dimethylthis compound (DMDO)

DMDO is typically prepared as a dilute solution in acetone by the reaction of acetone with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a buffer such as sodium bicarbonate. The resulting pale-yellow solution is then isolated by vacuum distillation at low temperatures.

Experimental Protocol for DMDO Synthesis:

A detailed, simplified procedure for the laboratory-scale preparation of DMDO has been described. The following is a summary of a common method:

-

Reaction Setup: A round-bottom flask is charged with distilled water, acetone, and sodium bicarbonate and cooled in an ice-water bath.

-

Oxone Addition: Solid Oxone® is added to the vigorously stirred mixture.

-

Distillation: The DMDO is co-distilled with acetone under reduced pressure at low temperature (-20 to -25 °C) and collected in a cooled receiving flask.[1][4]

-

Concentration Determination: The concentration of the resulting DMDO solution (typically 0.06-0.09 M) is determined by titration, for example, by reacting an aliquot with an excess of a sulfide (B99878) like thioanisole (B89551) and quantifying the resulting sulfoxide (B87167) by NMR spectroscopy.[5]

Methyl(trifluoromethyl)this compound (TFDO)

TFDO is a significantly more powerful oxidant than DMDO and is prepared from 1,1,1-trifluoroacetone (B105887). Due to its higher reactivity and volatility, its preparation requires specific precautions.

Experimental Protocol for TFDO Synthesis:

The preparation of TFDO involves the reaction of 1,1,1-trifluoroacetone with Oxone® and sodium bicarbonate in a biphasic system.

-

Reaction Setup: A three-necked flask equipped with a stirrer, an addition funnel, and a condenser leading to a cold trap (-78 °C) is used. The flask is charged with a slurry of sodium bicarbonate in water and cooled in an ice bath.

-

Reagent Addition: Oxone® is added, followed by the rapid addition of 1,1,1-trifluoroacetone.

-

Collection: The volatile TFDO is carried by the evolved CO₂ gas through the condenser and collected in the cold trap as a solution in trifluoroacetone.[6]

-

Concentration Determination: The concentration of the TFDO solution is typically determined by iodometric titration.[6]

The Chemistry of Dioxiranes: Reactivity and Mechanisms

Dioxiranes are electrophilic oxidizing agents, reacting readily with electron-rich substrates. Their reactivity is attributed to the weak O-O bond within the strained three-membered ring.

Epoxidation of Alkenes

One of the most well-known applications of dioxiranes is the epoxidation of alkenes. The reaction is highly efficient, stereospecific, and proceeds under mild, neutral conditions, making it suitable for sensitive substrates. The mechanism is believed to be a concerted "spiro" transition state where the oxygen atom is transferred directly to the double bond.[7] This preserves the stereochemistry of the starting alkene.

Caption: Concerted mechanism of alkene epoxidation by a this compound.

C-H Bond Hydroxylation

Dioxiranes, particularly the more reactive TFDO, are capable of oxidizing unactivated C-H bonds to the corresponding alcohols. This transformation is of immense synthetic value, allowing for the direct functionalization of alkanes. The order of reactivity for C-H bonds is generally tertiary > secondary > primary. The mechanism of C-H hydroxylation is still a subject of some debate, with evidence supporting both a concerted "oxygen-insertion" pathway and a radical-based "oxygen-rebound" mechanism. Computational studies suggest a highly polar, asynchronous transition state that can lead to either pathway.[8][9]

Caption: General workflow for the C-H hydroxylation of an alkane by a this compound.

Heteroatom Oxidation

Dioxiranes are also effective for the oxidation of various heteroatoms. For instance, they can oxidize sulfides to sulfoxides and sulfones, and amines to nitro compounds.[10] These reactions are typically fast and clean, often providing high yields of the desired products.

Quantitative Data on this compound Reactions

The following tables summarize representative quantitative data for the two primary applications of dioxiranes: epoxidation and C-H hydroxylation.

Table 1: Epoxidation of Various Alkenes with DMDO

| Alkene | Product | Yield (%) |

| trans-Stilbene | trans-Stilbene oxide | 98 |

| Cyclohexene | Cyclohexene oxide | >99 |

| 1-Octene | 1,2-Epoxyoctane | 96 |

| Indene | Indene oxide | 97 |

| α-Pinene | α-Pinene oxide | 95 |

Data compiled from various sources, including Organic Syntheses procedures.[5][11]

Table 2: C-H Hydroxylation of Alkanes with TFDO

| Alkane | Product | Yield (%) |

| Adamantane | 1-Adamantanol | 93 |

| Cyclohexane | Cyclohexanol | 85 |

| Isobutane | tert-Butanol | 90 |

| Ethylbenzene | 1-Phenylethanol | 88 |

Yields are representative and can vary based on reaction conditions.

Spectroscopic Data of Key Dioxiranes

The characterization of dioxiranes relies on various spectroscopic techniques.

Table 3: Spectroscopic Data for Dimethylthis compound (DMDO)

| Technique | Solvent | Chemical Shift (δ) |

| ¹³C NMR | Acetone | 102.3 ppm (quaternary carbon) |

| ¹H NMR | Acetone | 1.65 ppm (methyl protons) |

| ¹⁷O NMR | Acetone | 297 ppm |

Data from Adam, W. et al. J. Org. Chem. 1987, 52, 2800-2803.[12]

Applications in Drug Development and Natural Product Synthesis

The mild and selective nature of this compound oxidations has made them valuable tools in the synthesis of complex molecules, including natural products and pharmaceuticals.

-

Natural Product Synthesis: Dioxiranes have been employed in the synthesis of a variety of natural products, where their ability to introduce oxygen functionalities with high stereocontrol is crucial. For example, DMDO has been used in the synthesis of leinamycin, an antitumor antibiotic.[13]

-

Drug Development: In the development of new drug candidates, dioxiranes can be used for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. Their ability to perform C-H hydroxylations on complex scaffolds is particularly advantageous.

Conclusion

From their theoretical conception to their current status as indispensable synthetic reagents, dioxiranes have traveled a remarkable journey. The pioneering work of Murray, Adam, and others has provided the chemical community with a powerful set of tools for selective oxidation. The detailed understanding of their synthesis, reactivity, and mechanisms, as outlined in this guide, is essential for researchers looking to harness the full potential of these fascinating molecules in their own synthetic endeavors. As the demand for more efficient and sustainable chemical processes grows, the importance of metal-free oxidants like dioxiranes is only set to increase.

References

- 1. rsc.org [rsc.org]

- 2. [PDF] Synthesis of Epoxides Using Dimethylthis compound: trans‐Stilbene Oxide | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stepwise and Microemulsions Epoxidation of Limonene by Dimethylthis compound: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Open Flask: TFDO Synthesis Procedure [openflask.blogspot.com]

- 7. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dioxiranes: a half-century journey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. s3.smu.edu [s3.smu.edu]

- 13. Synthetic approaches toward natural product synthesis. [arizona.aws.openrepository.com]

The Core Mechanism of Oxygen Transfer from Dioxiranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxiranes, three-membered cyclic peroxides, have emerged as powerful and selective oxidizing agents in modern organic synthesis. Their ability to transfer an oxygen atom to a wide variety of substrates, including alkenes, alkanes, and heteroatoms, under mild and neutral conditions makes them invaluable tools in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the mechanisms governing oxygen transfer from dioxiranes, with a focus on the ongoing discussion between concerted and stepwise pathways. It presents a compilation of quantitative kinetic and computational data, detailed experimental protocols for the preparation and use of common dioxiranes, and visualizations of the key mechanistic pathways to offer a comprehensive resource for professionals in the field.

Introduction

Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and the more reactive methyl(trifluoromethyl)this compound (B1250162) (TFDO), are highly effective for a range of oxidative transformations including epoxidations, hydroxylations of C-H bonds, and the oxidation of heteroatoms.[1][2] Their reactivity stems from the strained three-membered ring and the weak O-O bond. A key feature of this compound oxidations is the stereospecificity often observed, for instance, the retention of configuration at a chiral center during C-H hydroxylation, which provides crucial insights into the reaction mechanism.[3] This guide will delve into the mechanistic details of these transformations, supported by experimental and computational evidence.

Mechanistic Pathways of Oxygen Transfer

The central debate in the mechanism of this compound-mediated oxidation revolves around whether the oxygen transfer occurs in a single, concerted step or via a multi-step pathway involving radical or ionic intermediates. The preferred pathway is highly dependent on the nature of the substrate.

Epoxidation of Alkenes

The epoxidation of alkenes by dioxiranes is generally accepted to proceed through a concerted mechanism involving a "spiro" or "butterfly" transition state.[1] In this model, the this compound approaches the alkene in a plane perpendicular to the double bond, leading to a synchronous formation of the two C-O bonds and cleavage of the O-O bond.[1] This concerted pathway accounts for the observed stereospecificity, where the configuration of the starting alkene is retained in the epoxide product.[1]

Caption: Concerted "spiro" transition state for alkene epoxidation.

Oxidation of C-H Bonds

The mechanism of C-H bond oxidation is more complex and remains a subject of active research. Two primary pathways are considered: a concerted "oxenoid" insertion and a stepwise radical "oxygen rebound" mechanism.[3]

-

Concerted Insertion: This pathway involves a direct insertion of the oxygen atom into the C-H bond through a highly organized, albeit asynchronous, transition state.[3] This mechanism is consistent with the high degree of stereoretention observed in many this compound hydroxylations.[3]

-

Stepwise Radical Mechanism: This pathway involves an initial hydrogen atom abstraction (HAT) from the substrate by the this compound to form a radical pair (an alkyl radical and a dioxiranyl radical), which then rapidly recombines in a solvent cage in an "oxygen rebound" step to yield the alcohol product.[3] Computational studies suggest that the reaction proceeds through a highly polar asynchronous transition state that can lead to either a concerted insertion or the formation of a radical pair.[3]

Caption: Concerted vs. stepwise pathways for C-H bond oxidation.

Oxidation of Heteroatoms

The oxidation of heteroatoms, such as sulfur and nitrogen, by dioxiranes is generally considered to be a nucleophilic attack of the heteroatom's lone pair on the electrophilic oxygen of the this compound. This leads to a concerted SN2-like displacement on the oxygen atom, resulting in the oxidized heteroatom and the corresponding ketone.

Caption: Mechanism of heteroatom oxidation by dioxiranes.

Quantitative Data

The reactivity of dioxiranes is influenced by both steric and electronic factors. The following tables summarize key quantitative data from the literature.

Table 1: Second-Order Rate Constants for Epoxidation of Alkenes by DMDO

| Alkene | k (M⁻¹s⁻¹) at 23°C in Acetone (B3395972) |

| cis-2-Pentene | 0.46 |

| cis-3-Hexene | 0.46 |

| Cyclopentene | 0.49 |

| Cyclohexene | 0.48 |

| Cycloheptene | 0.45 |

| Cyclooctene | 0.43 |

Data sourced from ResearchGate.

Table 2: Calculated Activation Energies for C-H Oxidation by DMDO

| Substrate C-H Bond | Activation Energy (kcal/mol) |

| Cyclohexane (axial) | 21.4 |

| Cyclohexane (equatorial) | 21.6 |

Data sourced from NIH computational studies.

Table 3: Calculated Activation Energies for Epoxidation by Dioxiranes

| Reaction | This compound | Activation Energy (kcal/mol) |

| Ethylene Epoxidation | DMDO | 15.2 |

| E-2-Butene Epoxidation | DMDO | 14.3 |

| Ethylene Epoxidation | TFDO | ~7.7 (avg. reduction from DMDO) |

Data sourced from PubMed.[4]

Experimental Protocols

Preparation of Dimethylthis compound (DMDO) Solution

This protocol is adapted from established literature procedures.

Materials:

-

Acetone

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (Potassium peroxymonosulfate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (1 L)

-

Rotary evaporator

-

Dry ice/acetone bath

Procedure:

-

Combine distilled water (20 mL), acetone (30 mL), and sodium bicarbonate (24 g) in a 1-L round-bottomed flask.

-

Cool the mixture in an ice/water bath with magnetic stirring.

-

Slowly add Oxone® (50 g) in portions over 15-20 minutes to the vigorously stirred, cooled slurry.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.

-

Attach the flask to a rotary evaporator. Chill the collection flask (bump trap) in a dry ice/acetone bath.

-

Apply a vacuum (approximately 70-100 mmHg) and rotate the reaction flask at room temperature. The DMDO/acetone solution will co-distill and collect in the chilled trap.

-

Once a sufficient amount of distillate is collected (typically after 30-60 minutes), carefully release the vacuum.

-

Dry the collected pale-yellow solution over anhydrous sodium sulfate.

-

The concentration of the DMDO solution can be determined by titration, for example, with thioanisole, and is typically in the range of 0.05-0.1 M.

General Procedure for Alkene Epoxidation with DMDO

-

Dissolve the alkene substrate in a minimal amount of acetone.

-

Add the prepared DMDO solution (typically 1.1-1.5 equivalents) to the stirred solution of the alkene at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within minutes to a few hours.

-

Upon completion, remove the solvent (acetone) and the byproduct (acetone) under reduced pressure. The crude epoxide can then be purified by standard methods such as flash chromatography.

Preparation of Methyl(trifluoromethyl)this compound (TFDO) Solution

Caution: TFDO is significantly more reactive and volatile than DMDO. This procedure should be carried out with extreme care in a well-ventilated fume hood.

Materials:

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone®

-

Three-necked round-bottom flask

-

Condenser

-

Receiving flask cooled to -78°C (dry ice/acetone bath)

Procedure:

-

In a three-necked flask equipped with a stirrer and a condenser leading to a receiving flask cooled at -78°C, prepare a slurry of sodium bicarbonate (26 g) in water (26 mL).

-

Cool the flask in an ice-water bath and add solid Oxone® (48 g) to the vigorously stirred slurry.

-

After 2 minutes, add 1,1,1-trifluoroacetone (24 mL) rapidly (within ~10 seconds).

-

The volatile TFDO will co-distill with trifluoroacetone and collect in the cooled receiving flask as a pale-yellow solution.

-

The concentration of TFDO is typically determined by iodometric titration.

Conclusion

The mechanism of oxygen transfer from dioxiranes is a nuanced topic, with the operative pathway being highly dependent on the nature of the substrate. While alkene epoxidation is well-described by a concerted spiro transition state, C-H oxidation exists on a continuum between a concerted insertion and a stepwise radical rebound mechanism. The high reactivity and selectivity of dioxiranes, particularly TFDO, have cemented their role as indispensable reagents in modern organic chemistry. A thorough understanding of the underlying mechanisms, as detailed in this guide, is crucial for predicting reaction outcomes and designing novel synthetic strategies in drug development and other scientific endeavors. The provided experimental protocols and quantitative data serve as a practical foundation for the application of these versatile oxidants.

References

- 1. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Relative reactivity of peracids versus dioxiranes (DMDO and TFDO) in the epoxidation of alkenes. A combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Scrutiny of Dioxirane Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dioxiranes, three-membered rings containing a peroxide linkage, are highly effective and selective oxidizing agents with significant applications in organic synthesis and drug development. Their inherent instability, however, presents both a challenge and an opportunity for controlled reactivity. This technical guide delves into the computational studies that have been instrumental in understanding and predicting the stability and reactivity of dioxiranes. By leveraging theoretical chemistry, researchers can gain profound insights into the electronic and structural factors governing their behavior, paving the way for the rational design of new reagents and catalytic systems.

Core Principles of Dioxirane Stability: A Computational Perspective

Computational studies, primarily employing Density Functional Theory (DFT) and post-Hartree-Fock methods, have elucidated the key factors governing the stability of the this compound ring. The parent this compound is highly unstable, with most studies being computational in nature.[1] Its instability is largely attributed to the weak O-O bond, which has a calculated bond length of approximately 1.516 Å, significantly longer and weaker than in hydrogen peroxide (1.47 Å).[1]

Substituents play a crucial role in modulating the stability of the this compound ring. Computational studies have systematically investigated these effects, revealing clear trends:

-

Electron-Donating Groups (EDGs): Both σ-donating and π-donating substituents have been shown to stabilize the this compound ring.[2][3] This stabilization arises from the ability of these groups to donate electron density into the low-lying σ* orbital of the O-O bond, which paradoxically strengthens the bond by reducing its antibonding character.

-

Electron-Withdrawing Groups (EWGs): Conversely, σ-accepting and π-accepting substituents destabilize the this compound ring, making them more reactive.[2][3] These groups withdraw electron density from the ring, further weakening the already labile O-O bond.

These substituent effects have been quantitatively correlated with Taft's dual-substituent parameters through the use of homodesmotic reactions in computational models.[2][3]

Tabulated Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from various computational studies on dioxiranes. These values provide a basis for comparing the stability and reactivity of different this compound derivatives.

Table 1: Calculated Activation Energies (ΔE‡) for C-H Bond Oxidation by Dioxiranes

| This compound | Substrate | C-H Bond Type | Computational Method | Basis Set | ΔE‡ (kcal/mol) |

| Dimethylthis compound (B1199080) (DMDO) | Cyclohexane | Equatorial (Secondary) | UB3LYP | 6-311++G(d,p) | 21.6[2] |

| Dimethylthis compound (DMDO) | Cyclohexane | Axial (Secondary) | UB3LYP | 6-311++G(d,p) | 21.4[2] |

| Dimethylthis compound (DMDO) | cis-1,2-dimethylcyclohexane | Tertiary | UB3LYP | 6-311++G(d,p) | <20.0[2] |

| Methyl(trifluoromethyl)this compound (TFDO) | General Alkanes | - | - | - | ~5 kcal/mol lower than DMDO[2] |

Table 2: Calculated Geometrical Parameters of Dioxiranes

| This compound | Parameter | Computational Method | Basis Set | Value (Å) |

| This compound (Parent) | O-O bond length | Microwave analysis (experimental) | - | 1.516[1] |

| This compound (Parent) | C-O bond length | Microwave analysis (experimental) | - | 1.388[1] |

| Dimethylthis compound (DMDO) | O-O bond length | DFT | - | 1.51[2] |

| Methyl(trifluoromethyl)this compound (TFDO) | O-O bond length | DFT | - | 1.51[2] |

| Dimethylcarbonyl oxide | C-O bond length | MP2 | 6-31G | 1.283[4] |

| Dimethylcarbonyl oxide | O-O bond length | MP2 | 6-31G | 1.345[4] |

Methodologies in Computational and Experimental Studies

A detailed understanding of the methods employed in both theoretical and experimental investigations is crucial for interpreting the data and designing new studies.

Computational Protocols

The majority of modern computational studies on this compound stability and reactivity follow a well-established protocol:

-

Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find the lowest energy conformations. This is typically performed using Density Functional Theory (DFT), with the B3LYP functional being a popular choice.[5][6] The 6-31G* or 6-311+G** basis sets are commonly employed for these calculations.[5][6] For transition state searches, methods like the synchronous transit-guided quasi-Newton (QST2) method may be used.[6]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to characterize the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state is characterized by a single imaginary frequency.[5] These calculations also provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets. Methods like Møller-Plesset perturbation theory (MP2, MP4) or coupled-cluster theory (CCSD(T)) can be used.[5][6]

-

Solvation Effects: To model reactions in solution, continuum solvation models such as the Polarizable Continuum Model (PCM) are often applied to the calculated energies.[6]

-

Wavefunction Stability Analysis: To ensure the reliability of the calculated wavefunction, especially for species with potential diradical character like the transition states of this compound reactions, a stability analysis is often performed.[2]

Experimental Protocol: Synthesis of Dimethylthis compound (DMDO)

Dimethylthis compound (DMDO) is a commonly used this compound in organic synthesis and is typically prepared in situ or as a solution in acetone (B3395972). The following is a representative protocol for its laboratory synthesis.[1][7]

Materials:

-

Acetone

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A mixture of acetone, water, and sodium bicarbonate is prepared in a round-bottomed flask equipped with a stirring mechanism.

-

Oxone® is added portion-wise to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath.

-

The volatile dimethylthis compound is co-distilled with acetone under reduced pressure into a cold trap (typically cooled with a dry ice/acetone bath).

-

The resulting yellow solution of DMDO in acetone is collected.

-

The solution is dried over anhydrous sodium sulfate.

-

The concentration of the DMDO solution is determined by titration, for example, by reacting it with a known amount of a standard substance like thioanisole (B89551) and analyzing the resulting sulfoxide (B87167) by NMR or GC.[7]

Caution: Dimethylthis compound is a volatile and potentially explosive peroxide. All manipulations should be carried out in a well-ventilated fume hood with appropriate safety precautions.

Visualizing this compound Chemistry: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of this compound stability.

Caption: A simplified representation of the thermal decomposition pathway of a substituted this compound.

Caption: A flowchart illustrating the typical steps involved in a computational study of this compound stability.

Caption: A diagram illustrating the relationship between substituent electronic effects and this compound stability.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enhanced Reactivity in this compound C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis, Isolation, and Application of Dioxirane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Dioxiranes, particularly dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)this compound (B1250162) (TFDO), are highly effective, metal-free oxidizing agents used for a variety of organic transformations, most notably the epoxidation of alkenes.[1][2] Their utility stems from their ability to deliver an oxygen atom under neutral, mild conditions, often with high stereospecificity and quantitative yields.[3] This guide provides an in-depth overview of the synthesis, isolation, characterization, and application of these versatile reagents, with detailed experimental protocols and safety considerations tailored for a research and development setting.

Core Principles of this compound Synthesis

Dioxiranes are three-membered cyclic peroxides that are typically generated through the reaction of a ketone with potassium peroxymonosulfate, commercially available as Oxone® (a stable triple salt, 2KHSO₅·KHSO₄·K₂SO₄).[1][4] The reaction is generally performed in a buffered aqueous solution to maintain a neutral or slightly alkaline pH, which is optimal for this compound formation.[5] The parent ketone is regenerated as a byproduct of the oxidation reaction, allowing for its potential use in catalytic amounts.

Caption: General reaction scheme for the synthesis of this compound derivatives.

Synthesis and Isolation of Key Dioxiranes

The choice between generating a this compound in situ or isolating it depends on the application. Isolated solutions are preferred when substrates or products are sensitive to hydrolysis.[1] In situ generation is convenient when isolation is impractical or when using a specialized chiral ketone for asymmetric epoxidations.[1]

Dimethylthis compound (DMDO)

Dimethylthis compound (DMDO), derived from acetone (B3395972), is the most commonly used this compound due to its simple preparation and handling as a dilute solution in acetone.[4] It is a volatile, pale yellow compound renowned for its use in epoxidations, Baeyer-Villiger oxidations, and C-H bond oxidations.[4][6]

This procedure is adapted from established methods for laboratory-scale preparation.[3][6][7]

Caution: Dimethylthis compound is a volatile peroxide and must be handled with care. All operations should be conducted in a well-ventilated fume hood behind a safety shield.[3]

-

Preparation: A 1-L three-necked, round-bottomed flask is equipped with a mechanical stirrer and an air condenser. The flask is charged with distilled water (20 mL), acetone (30 mL), and sodium bicarbonate (24 g).[7] The mixture is cooled to 0–5 °C in an ice-water bath and stirred.

-

Reaction: Solid Oxone® (25 g) is added in a single portion to the vigorously stirred, cooled slurry.[7] The mixture is stirred vigorously for 15 minutes while maintaining the temperature in the ice bath.[7]

-

Isolation: The reaction flask is attached to a rotary evaporator. The collection flask (bump bulb) is cooled to -78 °C using a dry ice/acetone bath.[7] A vacuum (approx. 155 mmHg) is applied, and the volatile DMDO is distilled along with acetone into the cold collection flask.[7] The distillation is continued until a sufficient volume (e.g., 25 mL) of a pale yellow solution is collected.[7]

-

Drying and Storage: The collected DMDO/acetone solution is carefully decanted and dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).[7] After filtration, the solution can be stored in a freezer at -20 to -25 °C.[3][6]

Caption: Experimental workflow for the synthesis and isolation of DMDO.

Methyl(trifluoromethyl)this compound (TFDO)

TFDO is a significantly more powerful oxidant than DMDO, capable of oxidizing even unactivated C-H bonds.[8] It is generated from 1,1,1-trifluoroacetone (B105887). Due to its high volatility, its preparation requires careful attention to the experimental setup.[8]

This protocol is based on a modified literature procedure.[8]

-

Setup: A 500-mL three-necked, round-bottomed flask is equipped with a stir bar and a condenser connected to a receiving flask cooled to -78 °C (dry ice/acetone bath).[8]

-

Preparation: The reaction flask is cooled in an ice-water bath and charged with a slurry of NaHCO₃ (26.0 g) in water (26 mL). Solid Oxone® (48 g) is added to the vigorously stirred slurry.[8] Significant CO₂ evolution will occur.[8]

-

Reaction: After 2 minutes, pre-cooled (-20 °C) 1,1,1-trifluoroacetone (24.0 mL) is added quickly (within ~10 seconds) via an addition funnel.[8]

-

Isolation: A pale yellow solution of TFDO in trifluoroacetone will begin to distill and collect in the -78 °C receiving flask almost immediately.[8] The collection is continued for approximately 20 minutes. The receiving flask should then be tightly sealed.[8]

Quantitative Data and Characterization

The concentration of isolated this compound solutions is typically determined by iodometric titration or via an NMR assay using a standard such as thioanisole (B89551) or trans-stilbene.[6][7][8]

Table 1: Properties and Typical Yields of Common Dioxiranes

| Property | Dimethylthis compound (DMDO) | Methyl(trifluoromethyl)this compound (TFDO) | Reference(s) |

|---|---|---|---|

| Parent Ketone | Acetone | 1,1,1-Trifluoroacetone | [4][8] |

| Typical Concentration | 0.07–0.1 M in acetone | ~0.5 M in trifluoroacetone | [3][4] |

| Stability | Stable for weeks at -25 °C; decomposes over ~7h at 22 °C | Must be kept at low temperatures | [3][8][9] |

| Yield (Example) | >98% epoxidation of trans-stilbene | 70% hydroxylation of an alkane | [7][10] |

| Relative Reactivity | Good general oxidant | Very powerful C-H oxidant |[10] |

Table 2: Spectroscopic Data for Dimethylthis compound (DMDO)

| Spectroscopic Method | Observed Signal (Solvent: Acetone) | Reference(s) |

|---|---|---|

| ¹H NMR | δ 1.65 (s, 6H) | [9] |

| ¹³C NMR | δ 100-110 (estimated for ring carbon) | [9] |

| ¹⁷O NMR | δ 302 (relative to H₂¹⁷O) | [9] |

| UV-Vis | λmax = 335 nm |[9] |

In Situ Generation vs. Isolation

The decision to use an isolated this compound solution or to generate it in situ is critical and depends on the substrate's stability and the desired reaction conditions.

Caption: Decision workflow for choosing between in situ and isolated this compound.

-

In Situ Generation: This method involves a two-phase system where an aqueous solution of Oxone and buffer is mixed with an organic solvent containing the substrate and a catalytic amount of the parent ketone.[1] This is highly convenient but introduces water into the reaction, which can be detrimental for sensitive materials.[1]

-

Isolated this compound: Using a pre-prepared and dried solution of this compound in its parent ketone (e.g., acetone) allows for reactions under anhydrous conditions.[1] This method provides better control over stoichiometry and is essential for substrates that are prone to hydrolysis.[1]

Safety and Handling

Dioxiranes are volatile organic peroxides and should be treated as potentially explosive, especially in concentrated form.[11]

-

Always work in a fume hood and behind a safety shield. [4]

-

Avoid heating this compound solutions above 50 °C, as this can lead to decomposition. [1]

-

Store isolated solutions at low temperatures (-20 to -25 °C) to prevent degradation. [3]

-

Never attempt to concentrate a this compound solution to neatness. [11]

-

Quench any residual peroxide in waste streams before disposal. [11]

References

- 1. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 2. Dioxiranes: a half-century journey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Continuous dimethylthis compound generation for polymer epoxidation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01676D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Open Flask: TFDO Synthesis Procedure [openflask.blogspot.com]

- 9. s3.smu.edu [s3.smu.edu]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]

The Dioxirane Ring: An In-depth Technical Guide to its Electronic Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The dioxirane ring, a three-membered cyclic peroxide, stands as a powerful and versatile oxidant in modern organic chemistry. Its unique electronic structure, characterized by a highly strained ring and a weak oxygen-oxygen bond, imparts exceptional reactivity for a wide range of transformations, including epoxidations, C-H hydroxylations, and heteroatom oxidations. This technical guide provides a comprehensive overview of the core electronic properties of the this compound ring, detailing its structural parameters, reactivity, and the experimental and computational methodologies used for its study.

Core Electronic and Structural Properties

The reactivity of the this compound ring is intrinsically linked to its distinct electronic and structural features. The three-membered ring is inherently strained, and the presence of a weak O-O single bond (bond dissociation energy of approximately 26-28 kcal/mol) makes it a potent oxygen-transfer agent.

Structural Parameters

The geometry of the this compound ring has been elucidated through a combination of microwave spectroscopy and computational studies. The parent this compound and its substituted derivatives exhibit a characteristically long O-O bond compared to other peroxides like hydrogen peroxide (~1.47 Å), a direct consequence of ring strain.[1]

| Parameter | This compound (CH₂O₂) | Dimethylthis compound (B1199080) (DMDO) | Methyl(trifluoromethyl)this compound (B1250162) (TFDO) |

| O-O Bond Length (Å) | 1.516[2] | ~1.51[3][4] | 1.51[4] |

| C-O Bond Length (Å) | 1.388[2] | ~1.40[3] | - |

| C-H Bond Length (Å) | 1.090[2] | - | - |

| ∠O-C-O (°) | - | - | - |

| ∠C-O-O (°) | - | - | - |

| Ring Strain Energy (kcal/mol) | ~18[5] | ~11[6] | ~19[5] |

The gem-dimethyl substitution in dimethylthis compound (DMDO) leads to a notable decrease in ring strain energy compared to the parent this compound, a consequence of the stabilizing effect of the methyl groups.[6] Conversely, the electron-withdrawing trifluoromethyl group in methyl(trifluoromethyl)this compound (TFDO) results in a slightly higher ring strain, contributing to its enhanced reactivity.[5]

Frontier Molecular Orbitals and Reactivity

The chemical behavior of dioxiranes is largely governed by the nature of their frontier molecular orbitals (FMOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictate the this compound's interaction with other molecules.

The electrophilic nature of dioxiranes is attributed to a low-lying antibonding σ* orbital associated with the O-O bond, which acts as the LUMO.[7] This makes the this compound an excellent acceptor of electrons from nucleophilic substrates such as alkenes and sulfides. The oxidation reaction is initiated by the interaction of the substrate's HOMO with the this compound's LUMO (the σ*O-O orbital).

Reactivity and Reaction Mechanisms

Dioxiranes are highly effective oxidants for a variety of functional groups. Their reactions are typically characterized by high selectivity and stereospecificity, often proceeding under mild and neutral conditions.

Epoxidation of Alkenes

The epoxidation of alkenes is one of the most well-known and widely utilized reactions of dioxiranes. The reaction is believed to proceed through a concerted mechanism involving a "spiro" transition state.[8] This mechanism accounts for the observed retention of stereochemistry in the epoxide product. Dioxiranes are effective for the epoxidation of both electron-rich and electron-poor alkenes.

References

- 1. Item - The Effect of Substitutents on the Strain Energies of Small Ring Compounds - figshare - Figshare [figshare.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Enhanced Reactivity in this compound C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

Theoretical Models of Dioxirane Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models describing the reactivity of dioxiranes, a class of potent, metal-free oxidizing agents. Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)this compound (B1250162) (TFDO), have garnered significant attention for their ability to perform a variety of oxidation reactions, including the epoxidation of alkenes and the oxidation of C-H bonds, with high chemo-, regio-, and stereoselectivity.[1][2] Understanding the underlying theoretical models of their reactivity is crucial for predicting reaction outcomes, designing new synthetic methodologies, and developing novel therapeutic agents.

Core Concepts in this compound Reactivity

Dioxiranes are three-membered cyclic peroxides characterized by a strained ring and a weak oxygen-oxygen bond, which contributes to their high reactivity.[3][4] The primary modes of reactivity involve the transfer of an oxygen atom to a substrate. Theoretical and computational studies, primarily employing Density Functional Theory (DFT) and multiconfiguration methods like CASPT2, have been instrumental in elucidating the mechanisms of these reactions.[5][6][7] A central theme in the study of this compound reactivity is the debate between concerted and stepwise reaction pathways.[5][8][9]

Epoxidation of Alkenes

The epoxidation of alkenes by dioxiranes is a well-studied reaction that generally proceeds through a concerted mechanism.[1] This is supported by the observed retention of the alkene's stereochemistry in the epoxide product, which rules out the involvement of long-lived radical intermediates.[1]

The Spiro Transition State

Computational studies have identified a "spiro" transition state as the key intermediate in the concerted oxygen transfer.[10] In this arrangement, the plane of the this compound is perpendicular to and bisects the plane of the alkene's pi system.[1] This geometric constraint has been used to explain the diastereoselectivity observed in the epoxidation of chiral alkenes.[1]

Electrophilic Nature

Dioxiranes act as electrophilic oxidants, reacting more readily with electron-rich double bonds.[1] However, they are potent enough to epoxidize electron-poor alkenes as well, albeit at a slower rate.[1] The electrophilicity of the this compound is enhanced by electron-withdrawing substituents, making TFDO a more reactive oxidant than DMDO.[2]

Oxidation of C-H Bonds

The mechanism of C-H bond oxidation by dioxiranes is more complex and has been the subject of considerable debate.[5] Both concerted and stepwise pathways have been proposed, and the predominant mechanism can depend on the substrate and reaction conditions.[8] A key experimental observation that any proposed mechanism must account for is the general retention of stereochemistry at the oxidized carbon center.[5][11]

The Concerted "Oxygen Rebound" Mechanism

One widely accepted model is a concerted, yet asynchronous, "oxygen rebound" type mechanism.[5][9] This pathway involves a single transition state with significant diradical character.[5][9] In this transition state, the oxygen atom of the this compound abstracts a hydrogen atom from the substrate, and the newly formed hydroxyl group "rebounds" to the carbon center in a nearly simultaneous fashion.[5][6][7] This mechanism accounts for the observed retention of stereochemistry.[5][6][7]

Stepwise Diradical Mechanism

Alternative stepwise mechanisms involving the formation of a discrete radical pair intermediate have also been proposed.[8] In this model, the first step is the homolytic cleavage of the O-O bond in the this compound, induced by the substrate, to form a diradical pair.[8] This is followed by hydrogen abstraction and subsequent radical recombination to yield the alcohol product. While this mechanism can also explain the formation of the observed products, it has been computationally shown to be less favorable than the concerted pathway in many cases, especially when considering solvent effects and using larger basis sets in calculations.[8]

Factors Influencing Reactivity and Selectivity

Several factors govern the reactivity and site-selectivity of C-H oxidation by dioxiranes:

-

C-H Bond Strength: The general order of reactivity is tertiary > secondary > primary C-H bonds, which correlates with bond dissociation energies.[1]

-

Strain Release: In cyclic systems, the release of steric strain in the transition state can lead to enhanced reactivity at specific C-H bonds.[5][6][7] For instance, the oxidation of certain substituted cyclohexanes shows a preference for the equatorial C-H bond due to the alleviation of 1,3-diaxial strain in the transition state.[5][6][7]

-

Steric and Inductive Effects: Both steric hindrance and the electronic nature of substituents near the target C-H bond can influence the rate and selectivity of the oxidation.[5][6][7]

Quantitative Data from Computational Studies

Computational chemistry has provided valuable quantitative data on the activation barriers for various this compound reactions. This data is crucial for comparing the feasibility of different mechanistic pathways and for understanding the factors that control reactivity.

| Reaction | This compound | Substrate | Computational Method | Activation Energy (kcal/mol) | Reference |

| C-H Oxidation (TS1-A) | DMDO | Methane | CASPT2(10,10)/cc-pVTZ | 21.5 | [5] |

| C-H Oxidation (TS1-A) | DMDO | Methane | UB3LYP/6–311++G(d, p) | 19.9 | [5] |

| C-H Oxidation (TS1-B) | DMDO | Methane | CASPT2(10,10)/cc-pVTZ | 22.5 | [5] |

| C-H Oxidation (TS1-B) | DMDO | Methane | UB3LYP/6–311++G(d, p) | 15.8 | [5] |

| C-H Oxidation (TS1-C) | DMDO | Methane | CASPT2(10,10)/cc-pVTZ | 19.5 | [5] |

| C-H Oxidation (TS1-C) | DMDO | Methane | UB3LYP/6–311++G(d, p) | 20.0 | [5] |

| Epoxidation (Spiro TS) vs. Planar TS | DMDO | Ethylene | B3LYP/6-31G* | Spiro is 7.4 lower | [10] |

Experimental Protocols

The theoretical models of this compound reactivity are supported by a large body of experimental work. Key experimental techniques involve kinetic studies, product analysis, and stereochemical and isotopic labeling studies.

In Situ Generation of Dioxiranes

Due to their high reactivity and limited stability, dioxiranes are often generated in situ from a ketone precursor and a terminal oxidant, most commonly potassium peroxymonosulfate (B1194676) (Oxone®).[3]

General Protocol for in situ this compound Generation and Oxidation:

-

Reaction Setup: A two-phase system is typically employed, consisting of an organic solvent (e.g., acetone (B3395972), dichloromethane) for the substrate and a buffered aqueous solution (pH ≈ 7.5-8) for the Oxone®.[3]

-

Addition of Reagents: The ketone precursor (e.g., acetone for DMDO, 1,1,1-trifluoroacetone (B105887) for TFDO) is added to the organic phase containing the substrate.[3]

-

Initiation of Reaction: The buffered Oxone® solution is added to the vigorously stirred biphasic mixture. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize this compound decomposition.[11]

-

Monitoring and Workup: The reaction progress is monitored by standard techniques such as TLC or GC. Upon completion, the organic layer is separated, washed, dried, and concentrated to isolate the oxidized product.

Computational Methods

Theoretical investigations of this compound reactivity heavily rely on quantum mechanical calculations.

Typical Computational Protocol:

-

Method Selection: Density Functional Theory (DFT) with a functional such as B3LYP is commonly used for geometry optimizations and frequency calculations.[5][8][9][10] For systems with significant diradical character, multireference methods like CASPT2 may be employed.[5][6][7]

-

Basis Set: A reasonably large basis set, such as 6-311++G(d,p), is typically used to obtain accurate energies.[5][8]

-

Transition State Search: Transition state geometries are located using optimization algorithms to find first-order saddle points on the potential energy surface. These are characterized by a single imaginary frequency.[5]

-

Wavefunction Stability: For DFT calculations, a stability analysis (e.g., stable=opt in Gaussian) is crucial to ensure that the correct electronic wavefunction (restricted or unrestricted) is used, especially for transition states that may have diradical character.[5]

-

Solvent Effects: The influence of the solvent is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[9]

Conclusion

The reactivity of dioxiranes is a rich and complex field where theoretical and computational chemistry has played a pivotal role in elucidating reaction mechanisms. For the epoxidation of alkenes, a concerted spiro transition state model is well-established. In contrast, the mechanism of C-H oxidation is more nuanced, with strong evidence supporting a concerted "oxygen rebound" pathway that can account for the observed stereoretention, although stepwise diradical pathways may also be operative under certain conditions. The continued interplay between computational modeling and experimental studies will undoubtedly lead to a deeper understanding of this compound reactivity and facilitate the development of new and highly selective oxidation reactions for applications in organic synthesis and drug development.

References

- 1. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. This compound | PPTX [slideshare.net]

- 5. Enhanced Reactivity in this compound C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative DFT modeling of the enantiomeric excess for this compound-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyldioxirane (DMDO): A Technical Guide to its Discovery, Properties, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyldioxirane (B1199080) (DMDO), a powerful yet selective oxidizing agent, has carved a significant niche in modern organic synthesis since its definitive isolation. This guide provides a comprehensive overview of its discovery, physicochemical properties, and detailed experimental protocols for its synthesis and application. Known primarily for its ability to perform mild and efficient epoxidations, DMDO's utility extends to the oxidation of various other functional groups, including heteroatoms and unactivated C-H bonds. The key advantage of DMDO lies in its clean reaction profile, where the sole byproduct is the volatile and relatively benign solvent, acetone (B3395972).[1] This document consolidates quantitative data into structured tables and presents key processes and mechanisms through detailed diagrams to serve as an in-depth resource for laboratory and development professionals.

Discovery and History

The existence of dimethylthis compound as a reactive intermediate was speculated by Montgomery in 1974 and Edwards in 1979.[2] However, the definitive breakthrough came in 1985 when Robert W. Murray and his research group first isolated the compound.[2][3] Its unique three-membered this compound ring structure was subsequently confirmed via ¹⁷O NMR spectroscopy in 1987, a milestone that significantly advanced non-metal-based oxidation chemistry.[3] Due to its discovery and popularization by Murray's group, DMDO is often referred to as "Murray's Reagent".[1][3][4]

Physicochemical Properties

DMDO is a volatile, yellow compound that is not commercially available due to its inherent instability in a pure, concentrated form.[1][3][4] It is almost exclusively prepared and used as a dilute solution (typically 0.07–0.1 M) in acetone.[1][3][4] The pure compound has never been isolated.[1][3]

Data Summary

The known physical and chemical properties of DMDO are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Identity | ||

| IUPAC Name | 3,3-Dimethylthis compound | [3] |

| Common Names | Dimethylthis compound (DMDO), Murray's Reagent, Monoperoxyacetone | [1][3][4] |

| Molecular Formula | C₃H₆O₂ | [1][3][5] |

| Molar Mass | 74.08 g/mol | [1][3][5] |

| Physical Properties | ||

| Appearance | Pale yellow solution in acetone | [3] |

| Boiling Point (Predicted) | -21.6 to -22 °C at 760 mmHg | [3][5] |

| Density (Acetone Solution) | ~0.8 g/cm³ | [3] |

| Solubility | Soluble in acetone, dichloromethane; immiscible with water | [3] |

| Stability & Handling | ||

| Storage Conditions | Stable for up to a week at -10 to -20 °C | [1][4][6] |

| Decomposition | Accelerated by light and heavy metals; can decompose exothermically | [1][3][4][6] |

| Safety | Volatile peroxide, must be handled in a fume hood with safety shields | [3][7] |

Experimental Protocols

Synthesis of Dimethylthis compound (DMDO) Solution

DMDO is prepared by the reaction of acetone with potassium peroxymonosulfate (B1194676) (the active ingredient in Oxone).[1][4] The following protocol is adapted from established literature procedures.[7][8]

Reagents:

-

Acetone

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

Procedure:

-

Combine distilled water, acetone, and sodium bicarbonate in a large round-bottomed flask equipped with a magnetic stirrer and chill in an ice/water bath.[7]

-

In a separate flask, prepare a slurry of Oxone.

-

While stirring the acetone-water mixture vigorously, add the Oxone in portions.[8]

-

Simultaneously, apply a slight vacuum to the apparatus, with a cold trap cooled to at least -25 °C (a dry ice/acetone bath is common).

-

The volatile DMDO is transferred under reduced pressure along with acetone and collects in the cold trap as a characteristic pale yellow solution.[8]

-

The resulting solution is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and stored in a freezer (-20 °C) over Na₂SO₄.[8]

Note: This preparation is inefficient, with typical yields below 3%, resulting in a DMDO concentration of approximately 0.07–0.1 M.[1][3][4]

Assay of DMDO Concentration via ¹H NMR

The concentration of the freshly prepared DMDO solution must be determined before use. A common method involves the oxidation of a known quantity of thioanisole (B89551).[7][9]

Procedure:

-

Prepare a standard solution of thioanisole (e.g., 0.7 M) in acetone-d₆.[9]

-

Transfer a known volume (e.g., 0.6 mL) of the thioanisole solution to a vial and chill to approximately 10 °C.[9]

-

Add a measured volume (e.g., 3.0 mL) of the prepared DMDO solution to the chilled thioanisole solution.[9]

-

Allow the reaction to proceed for 10-15 minutes.

-

Transfer an aliquot of the reaction mixture to an NMR tube and acquire a ¹H NMR spectrum.

-

The concentration of DMDO is calculated by comparing the integration of the methyl protons of the resulting sulfoxide (B87167) with the remaining thioanisole.

Protocol for Epoxidation of trans-Stilbene (B89595)

This protocol demonstrates a typical application of a standardized DMDO solution for alkene epoxidation.[8]

Procedure:

-

Dissolve trans-stilbene (1.0 eq.) in a minimal amount of acetone in a round-bottomed flask with magnetic stirring.

-

At room temperature, add the standardized DMDO solution (1.0-1.1 eq.) to the stirred solution of trans-stilbene.[7][8]

-

Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Gas-Liquid Chromatography (GLC). The reaction is typically complete within a few hours.[8]

-

Upon completion, remove the acetone solvent using a rotary evaporator.

-

The resulting white crystalline solid, trans-stilbene oxide, can be redissolved in a solvent like dichloromethane, dried with anhydrous Na₂SO₄, filtered, and concentrated to yield the pure product.[8]

Reaction Mechanisms and Scope

DMDO is a highly effective electrophilic oxygen transfer agent.[3] It reacts with a wide range of functional groups under mild, neutral conditions, avoiding the harshness of traditional peracids.[3]

Epoxidation of Alkenes

The most common application of DMDO is the epoxidation of alkenes.[1] The reaction proceeds through a concerted mechanism involving a spiro transition state, where the oxygen atom is transferred directly to the double bond.[3][10] This mechanism ensures the stereochemistry of the alkene is retained in the epoxide product.[10] DMDO shows high selectivity for electron-rich over electron-deficient olefins.[4]

Oxidation of Other Functional Groups

DMDO's utility extends beyond epoxidation. It is a versatile oxidant for numerous functional groups.

-

Sulfides to Sulfoxides: DMDO selectively oxidizes sulfides to sulfoxides with high yields, typically avoiding over-oxidation to sulfones.[3][4]

-

Amines to Nitro Compounds: Primary amines are readily oxidized to the corresponding nitro compounds.[1][4] Tertiary amines are converted to amine N-oxides.[3]

-

Alcohols: DMDO selectively oxidizes secondary alcohols over primary ones.[3][10]

-

C-H Bond Oxidation: In some cases, DMDO is powerful enough to oxidize unactivated C-H bonds, particularly at tertiary carbons, to form alcohols.[4][11] The mechanism is thought to proceed via a stepwise rebound pathway rather than a concerted insertion.[11]

Conclusion

Dimethylthis compound is a potent and versatile oxidant that operates under exceptionally mild and neutral conditions. Its primary strength lies in the stereospecific epoxidation of alkenes, but its utility in oxidizing heteroatoms and even C-H bonds makes it an invaluable tool for complex molecule synthesis. The clean conversion of DMDO to acetone upon reaction simplifies product purification significantly. While its instability requires in-situ preparation and careful handling, the straightforward protocols and broad applicability of DMDO ensure its continued and prominent role in modern organic chemistry research and development.

References

- 1. Dimethylthis compound - Wikipedia [en.wikipedia.org]

- 2. US5001233A - Synthesis of hydroxylamines using dioxiranes - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Dimethylthis compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Dimethylthis compound | CAS#:74087-85-7 | Chemsrc [chemsrc.com]

- 6. Dimethylthis compound | 74087-85-7 | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 11. comporgchem.com [comporgchem.com]

Spectroscopic Characterization of Dioxiranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxiranes are three-membered cyclic peroxides containing a carbon and two oxygen atoms. As highly strained and reactive molecules, they serve as powerful, yet selective, oxidizing agents in organic synthesis, finding applications in epoxidations, C-H hydroxylations, and other oxygen-transfer reactions.[1][2] Their transient nature, particularly for the unsubstituted parent dioxirane (CH₂O₂), presents a significant challenge for their characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the structure, bonding, and electronic properties of dioxiranes. It details the experimental protocols for their synthesis and spectroscopic analysis, and presents key quantitative data for researchers in the field.

Synthesis of Dioxiranes

The parent this compound is highly unstable and is typically generated in situ at low temperatures for spectroscopic investigation.[1] A common method involves the reaction of ethylene (B1197577) with ozone.[3] More stable substituted dioxiranes, such as dimethylthis compound (B1199080) (DMDO), can be prepared in solution and stored for periods.[4]

Experimental Protocol: Synthesis of Dimethylthis compound (DMDO) in Acetone (B3395972)

This protocol is adapted from the procedure published in Organic Syntheses.[4][5]

Caution: Dioxiranes are peroxides and should be handled with care behind a safety shield in a well-ventilated fume hood.

Materials:

-

Acetone

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Potassium peroxymonosulfate (B1194676) (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)[1]

-

Round-bottom flask (1-L)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Dry ice/acetone condenser

-

Receiving flask

Procedure:

-

Combine 20 mL of distilled water, 30 mL of acetone, and 24 g of sodium bicarbonate in a 1-L round-bottomed flask.

-

Chill the mixture in an ice-water bath with magnetic stirring for 20 minutes.

-

Stop the stirring and add 25 g of Oxone® in a single portion.

-

Loosely cover the flask and stir the slurry vigorously for 15 minutes while maintaining the ice bath.

-

After 15 minutes, remove the stir bar. Attach the flask to a rotary evaporator with the bump trap cooled in a dry ice/acetone bath.

-

Apply a vacuum (approx. 155 mmHg) and rotate the flask vigorously at room temperature for 15 minutes. This will distill a pale yellow solution of DMDO in acetone into the cooled trap.

-

After 15 minutes, raise the bath temperature to 40°C over 10 minutes to complete the distillation.

-

The collected DMDO solution can be dried over anhydrous sodium sulfate (B86663) and stored at low temperatures (-20°C).

Titration of DMDO Solution: The concentration of the DMDO solution can be determined by reacting it with an excess of a substrate like thioanisole (B89551) and quantifying the formation of the corresponding sulfoxide (B87167) using ¹H NMR spectroscopy.[5][6]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate measurements of rotational constants for gas-phase molecules, from which precise molecular structures (bond lengths and angles) can be determined. This technique was instrumental in the first unambiguous identification and structural characterization of the parent this compound.

Experimental Protocol: Gas-Phase Microwave Spectroscopy of this compound

The following is a generalized protocol based on the pioneering work of Suenram and Lovas, who first detected this compound.[3][7]

Apparatus:

-

A specialized microwave spectrometer equipped with a low-temperature reaction cell. The cell must be capable of being cooled to cryogenic temperatures (e.g., with liquid nitrogen).

-

A source of microwave radiation (e.g., a klystron or solid-state source).

-

A detector for microwave radiation.

-

Vacuum system for evacuating the cell and introducing reactant gases.

-

Ozone generator.

-

Ethylene gas source.

Procedure:

-

Cool the reaction cell to approximately -196°C (77 K) using liquid nitrogen.

-

Introduce a low pressure of ozone gas into the cell, allowing it to condense on the cold surfaces.

-

Introduce a low pressure of ethylene gas into the cell, allowing it to co-condense with the ozone.

-

Slowly warm the cell. The reaction between ozone and ethylene will proceed as the temperature rises.

-

Begin scanning the microwave frequency range of interest. This compound is typically observed in the temperature range of -100°C to -84°C.[3]

-

Record the absorption spectra to identify the rotational transitions of this compound and its isotopologues.

-

Analyze the frequencies of the rotational transitions to determine the rotational constants (A, B, C) for each isotopic species.

-

From the rotational constants of multiple isotopologues, a substitution structure (rₛ) and an equilibrium structure (rₑ) can be determined.

Structural Data from Microwave Spectroscopy

The structure of this compound has been precisely determined using microwave spectroscopy of various isotopologues.

| Parameter | This compound (CH₂O₂) | Reference |

| Bond Lengths (Å) | ||

| r(C-O) | 1.388 | [1] |

| r(O-O) | 1.516 | [1] |

| r(C-H) | 1.090 | [1] |

| Bond Angles (º) | ||

| ∠(OCO) | 66.2 | [8] |

| ∠(HCH) | 117.3 | [8] |

| Dipole Moment (D) | 2.49 | [7] |

Table 1: Structural parameters of this compound determined from microwave spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and information about its functional groups and bonding. Due to the instability of this compound, IR studies are typically conducted in the gas phase at low temperatures or using matrix isolation techniques.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy of this compound

Matrix isolation involves trapping the molecule of interest in a solid, inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures. This prevents intermolecular reactions and allows for the spectroscopic study of highly reactive species.

Apparatus:

-

A cryostat capable of reaching temperatures of 10-20 K.

-

A transparent window (e.g., CsI or KBr) mounted on the cold finger of the cryostat.

-

A gas deposition system for introducing the sample and the matrix gas.

-

An FTIR spectrometer aligned to pass the IR beam through the cryogenic window.

-

A precursor for this compound that can be vaporized (e.g., by photolysis of a suitable compound or by the gas-phase reaction of ethylene and ozone immediately prior to deposition).

Procedure:

-

Cool the cryostat window to the desired temperature (e.g., 15 K).

-

Prepare a gaseous mixture of the this compound precursor and a large excess of the matrix gas (e.g., Ar, with a ratio of >1000:1).[9]

-

Slowly deposit the gas mixture onto the cold window. The gases will solidify, forming a rigid matrix with isolated precursor molecules.

-

Generate this compound in situ within the matrix, for example, by UV photolysis of the precursor.

-

Record the infrared spectrum of the matrix-isolated sample.

-

Analyze the spectrum to identify the vibrational frequencies of this compound. Comparison with theoretical calculations (e.g., using Density Functional Theory, DFT) is crucial for assigning the observed bands to specific vibrational modes.

Vibrational Frequencies of this compound

The vibrational frequencies of this compound have been the subject of both experimental and theoretical studies. There has been some historical discrepancy between early matrix isolation assignments and later, more sophisticated computational results.[8][10] The table below presents theoretically calculated vibrational frequencies, which are considered more reliable.

| Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) |

| ν₁ | A₁ | CH₂ symmetric stretch | 3084 |

| ν₂ | A₁ | CH₂ scissors | 1475 |

| ν₃ | A₁ | O-O stretch | 1189 |

| ν₄ | A₁ | OCO deformation | 800 |

| ν₅ | A₂ | CH₂ twist | 1205 |

| ν₆ | B₁ | CH₂ antisymmetric stretch | 3181 |

| ν₇ | B₁ | CH₂ rock | 936 |

| ν₈ | B₁ | Ring deformation | 649 |

| ν₉ | B₂ | CH₂ wag | 1025 |

Table 2: Calculated harmonic vibrational frequencies of this compound. (Data adapted from theoretical studies, e.g., Stanton et al., 1998)[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. While the instability of the parent this compound makes its NMR characterization extremely challenging, derivatives like dimethylthis compound (DMDO) are stable enough in solution for NMR analysis.

Experimental Protocol: ¹H and ¹³C NMR of Dimethylthis compound

Apparatus:

-

A high-resolution NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., acetone-d₆).

Procedure:

-

Prepare a solution of DMDO in acetone-d₆. The DMDO can be synthesized as described previously and used directly in the acetone solvent from the distillation.

-